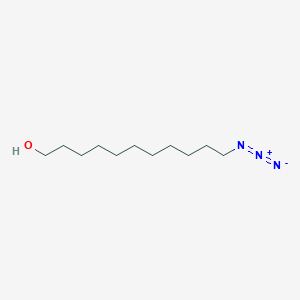![molecular formula C26H34N4O4 B3223715 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate CAS No. 122357-34-0](/img/structure/B3223715.png)
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
Übersicht
Beschreibung
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate, also known as GBR 12909, is a chemical compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential applications in scientific research. The aim of
Wirkmechanismus
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 is a potent and selective dopamine reuptake inhibitor that works by blocking the dopamine transporter (DAT). By inhibiting DAT, 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action is similar to that of other psychostimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 has been shown to produce a wide range of biochemical and physiological effects. It increases locomotor activity, induces stereotypy, and produces conditioned place preference in animals. 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward processing. In addition, 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 has been shown to produce neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor that can be used to study the role of dopamine in various physiological and pathological processes. 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in animal models. However, 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 has several limitations for use in lab experiments. It is highly addictive and can produce severe withdrawal symptoms in animals. In addition, 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 has been shown to produce neurotoxic effects in some animal models.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909. One direction is to investigate the potential therapeutic applications of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 in the treatment of various neurological and psychiatric disorders, such as addiction, Parkinson's disease, and schizophrenia. Another direction is to study the neurochemical mechanisms underlying the reinforcing effects of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 and other psychostimulants. Finally, future studies could focus on developing new compounds that are based on the structure of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 and have improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of dopamine in various physiological and pathological processes, such as addiction, Parkinson's disease, and schizophrenia. 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate 12909 has also been used to investigate the neurochemical mechanisms underlying the reinforcing effects of drugs of abuse, such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDRUUOMXDHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)CC3=CC=CC=C3.C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-](/img/structure/B3223645.png)
![5,8-Difluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronicAcidPinacolEster](/img/structure/B3223649.png)










![2-((3-bromobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3223729.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3223734.png)